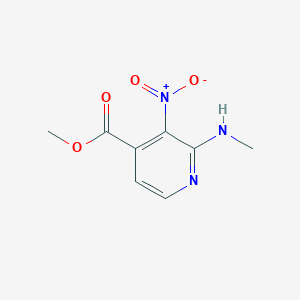

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)5(3-4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWYTNCUYRWLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution and Amination on Pyridine Ring

A key approach involves nucleophilic aromatic substitution (NAS) on a 3-nitropyridine derivative, where the nitro group activates the ring towards substitution by amines at the 2-position. According to Stockmann (2010), methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic substitution with methylamine to replace the 2-position substituent, yielding methyl 2-(methylamino)-3-nitropyridine-4-carboxylate. This method exploits the electron-withdrawing effect of the nitro group to facilitate selective amination.

Condensation and Reduction Route Starting from 2-Chloro-3-nitropyridine

A detailed industrially viable method involves:

- Condensation of diethyl malonate with 2-chloro-3-nitropyridine in the presence of alkali metals to form 2-methyl-3-nitropyridine-4-carboxylate intermediates.

- Subsequent catalytic hydrogenation using Pd/C in methanol under mild conditions (0.5 MPa H2 pressure, 20–40 °C) reduces the nitro group to the amino group, yielding 2-methyl-3-aminopyridine derivatives.

- Further amination with methylamine introduces the methylamino group at the 2-position.

- The methyl ester is formed via esterification or maintained from malonate derivatives.

This method is noted for moderate reaction conditions, high yields (up to 97%), and suitability for scale-up production.

Direct Amination of 4-Chloro-3-nitropyridine Derivatives

Another approach involves direct reaction of 4-chloro-3-nitropyridine-4-carboxylate with methylamine to substitute the chlorine with a methylamino group at the 2-position, followed by esterification to yield the methyl ester. This method is analogous to the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where the chloro substituent is replaced by methylamine under mild conditions, achieving high yields (up to 97.5%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Diethyl malonate + 2-chloro-3-nitropyridine + alkali metal | Ambient to 50 | Atmospheric | 85–90 | Followed by acidic decarboxylation |

| Catalytic Hydrogenation | Pd/C catalyst, methanol solvent, H2 gas | 20–40 | 0.5 | 97 | Reduces nitro to amino group |

| Amination | Methylamine substitution on 2-position | 25–50 | Atmospheric | 90–97 | Nucleophilic aromatic substitution |

| Esterification (if needed) | Methanol, acid catalyst | Reflux | Atmospheric | >90 | To form methyl ester |

Research Findings and Analytical Data

- The regioselectivity of amination at the 2-position is enhanced by the electron-withdrawing nitro group at the 3-position, which activates the pyridine ring for nucleophilic attack.

- Catalytic hydrogenation using Pd/C under mild conditions effectively reduces the nitro group without affecting the ester functionality, preserving the methyl ester group.

- The final product purity is confirmed by microanalysis and spectroscopic methods, showing good agreement with theoretical stoichiometry.

- Synthetic yields are consistently high, often exceeding 90%, making these methods practical for industrial applications.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles such as halides, thiols, or amines.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 2-(Methylamino)-3-aminopyridine-4-carboxylate.

Substitution: Depending on the nucleophile, various substituted pyridine derivatives.

Hydrolysis: 2-(Methylamino)-3-nitropyridine-4-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The presence of both nitro and ester groups allows for various chemical transformations, making it a versatile building block in organic chemistry.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate | Nitro, amino, ester | Versatile intermediate |

| 2-Amino-4-methyl-3-nitropyridine | Nitro, amino | Lacks ester functionality |

| 4-Methyl-3-nitropyridine | Nitro | Lacks amino and ester groups |

| 2-Amino-3-nitropyridine-4-carboxylic acid | Carboxylic acid | Lacks ester functionality |

Medicinal Chemistry

Biological Activity

Research indicates that derivatives of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate exhibit promising biological activities, particularly antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Antimicrobial Activity Case Study

A study assessed the antimicrobial efficacy of various derivatives against common pathogens:

| Compound Derivative | Minimum Inhibitory Concentration (MIC) µg/mL | Target Pathogen |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

| Derivative C | 16 | Pseudomonas aeruginosa |

These findings underscore the potential use of this compound in developing new antimicrobial agents.

Material Science

Development of Novel Materials

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate is also utilized in material science for the creation of materials with specific electronic or optical properties. Its unique structure allows for functionalization that can enhance material characteristics for various applications.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate with structurally similar compounds derived from the evidence:

Key Observations:

- Synthetic Utility : Methyl-substituted carboxylates (e.g., and compounds) are frequently employed as intermediates, suggesting the target compound could serve a similar role in multi-step syntheses .

Discussion of Research Findings and Implications

Electronic and Solubility Profiles

The electron-withdrawing nitro group at position 3 in the target compound may reduce electron density on the pyridine ring, increasing stability under acidic conditions but decreasing solubility in polar solvents compared to methyl or amino analogs (e.g., Methyl 2-aminoisonicotinate). Conversely, the methylamino group at position 2 could enhance solubility in protic solvents via hydrogen bonding .

Biological Activity

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate features a nitro group that significantly influences its reactivity and biological interactions. The presence of the nitro group enhances the compound's electrophilicity, allowing it to interact with various biological targets, including enzymes and receptors.

The biological activity of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This reduction is facilitated by NADH or NADPH as reducing agents, resulting in the formation of nitroso and hydroxylamine intermediates that can bind covalently to biomolecules, potentially causing DNA damage and cell death .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, some derivatives have shown potential in modulating neurochemical pathways, which could be beneficial in treating neurological disorders .

Antimicrobial Activity

Nitro-containing compounds like methyl 2-(methylamino)-3-nitropyridine-4-carboxylate are known for their antimicrobial properties. Research indicates that these compounds can produce toxic intermediates upon reduction, which then bind to DNA, leading to nuclear damage. This mechanism is similar to that observed in well-known antibiotics such as metronidazole .

Anticancer Properties

The compound's derivatives are being investigated for their anticancer potential. Studies have shown that certain nitropyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) following the reduction of the nitro group .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that methyl 2-(methylamino)-3-nitropyridine-4-carboxylate exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to generate reactive intermediates upon reduction, which were toxic to microbial cells .

- Anticancer Activity : In vitro studies demonstrated that derivatives of methyl 2-(methylamino)-3-nitropyridine-4-carboxylate induced apoptosis in human cancer cell lines. The mechanism involved increased ROS production and subsequent activation of apoptotic pathways .

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth in animal models. This suggests its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.